molecular formula C11H15ClN2O B13867528 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol CAS No. 939986-34-2

1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol

Cat. No.: B13867528
CAS No.: 939986-34-2
M. Wt: 226.70 g/mol
InChI Key: GKWQXXMHYNKFMG-UHFFFAOYSA-N
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Description

1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol is a chemical compound with the molecular formula C10H12ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated pyridine ring attached to a piperidinol moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the pyridine ring to form piperidine derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to exert its effects.

    Pathways Involved: The exact pathways depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.

Properties

CAS No.

939986-34-2

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C11H15ClN2O/c12-11-4-3-9(6-13-11)7-14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,7-8H2

InChI Key

GKWQXXMHYNKFMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(C=C2)Cl)O

Origin of Product

United States

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